Diacetolol

Overview

Description

Diacetolol is the major metabolite of the β-adrenoceptor blocking agent, acebutolol . It is a beta blocker and anti-arrhythmic agent .

Molecular Structure Analysis

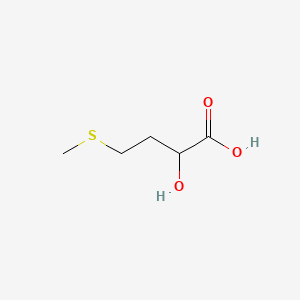

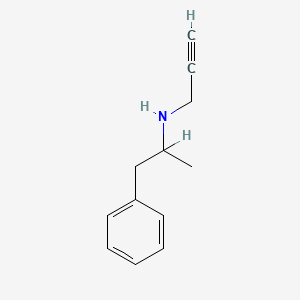

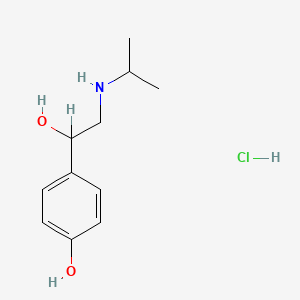

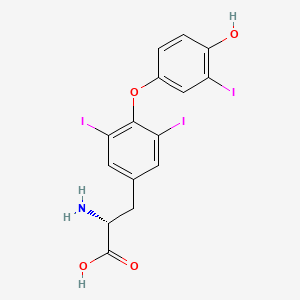

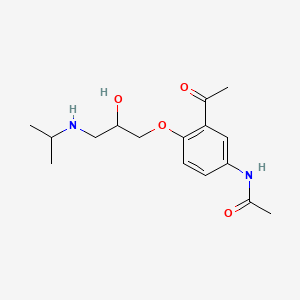

This compound has a molecular formula of C16H24N2O4 . Its average mass is 308.373 Da and its mono-isotopic mass is 308.173615 Da . The structure of this compound was further analyzed in a study , which suggested two possible chemical structures for a detected isomer of this compound.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 548.8±50.0 °C at 760 mmHg, and a flash point of 285.7±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .Scientific Research Applications

Pharmacological Properties

Diacetolol, a major metabolite of acebutolol, exhibits beta-adrenoceptor blocking properties. Its beta-blocking potency is less than acebutolol but shows greater cardioselectivity, especially in atrial versus tracheal tissue. It has weak intrinsic sympathomimetic activity and lacks significant membrane-stabilizing activity. This compound does not restore sinus rhythm in arrhythmias induced by ouabain in dogs but is similar to acebutolol in preventing adrenaline/methylchloroform-induced arrhythmias in cats (Basil & Jordan, 1982).

Antihypertensive Effects

In essential hypertension, this compound has shown significant antihypertensive effects. A study found that various dosages of this compound (200 mg, 400 mg, and 800 mg) resulted in notable reductions in lying mean arterial blood pressure, heart rate, and plasma renin activity (Thibonnier et al., 1982).

Bioavailability and Pharmacokinetics

This compound displays marked cardiac beta-adrenoceptor blocking activity in humans, evident up to 24 hours after administration. Its plasma concentration after oral dosages indicates a dose-related response. This property is crucial for understanding its pharmacokinetics and therapeutic applications (Ohashi et al., 1981).

Penetration into Biological Fluids

A study examining the penetration of acebutolol and this compound into human cerebrospinal fluid and saliva highlighted its ability to cross the blood-brain barrier, an essential aspect in understanding its range and extent of activity (Zaman et al., 1981).

Mechanism of Action and Toxicity

Research investigating the adverse effects of acebutolol, the parent compound of this compound, found that its metabolism might be linked to its toxicity. The study pointed towards metabolic activation, involving hydrolysis by carboxylesterase 2 and subsequent acetylation, as a potential causal factor for adverse reactions associated with acebutolol, which may extend to this compound (Muta et al., 2015).

Mechanism of Action

Target of Action

Diacetolol primarily targets β-adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including heart rate and blood pressure regulation .

Mode of Action

This compound acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It blocks the activation of β1-receptors by epinephrine, which normally increases the heart rate and blood pressure . By blocking these receptors, this compound effectively lowers the heart rate and blood pressure .

Biochemical Pathways

It’s known that the drug’s action on β-adrenoceptors influences the adrenergic system, which has wide-ranging effects on cardiovascular function

Pharmacokinetics

This compound is subject to extensive first-pass hepatic biotransformation, primarily metabolized from Acebutolol . The average oral bioavailability of this compound varies with dosage, indicating either a first-pass effect or incomplete absorption after oral administration . The mean plasma half-life of the terminal phase after intravenous administration is significantly higher than after oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure . This is achieved through its antagonistic action on β1-adrenoceptors, which blocks the normal increase in heart rate and blood pressure triggered by epinephrine .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research in pharmacology suggests factors such as diet, lifestyle, exposure to pollutants, and individual genetic factors can influence a drug’s action

Safety and Hazards

properties

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diacetolol exert its beta-blocking effect?

A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of this compound elimination?

A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with this compound?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?

A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of this compound?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of this compound contribute to its beta-blocking activity?

A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.

Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of this compound's beta-blocking activity?

A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?

A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.